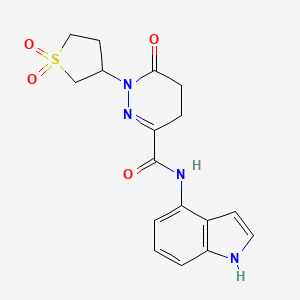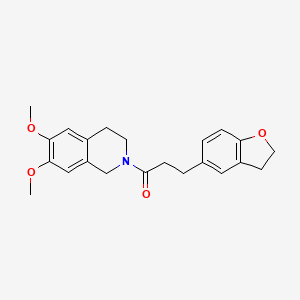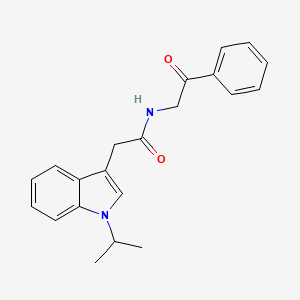
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-4-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE is a complex organic compound that features a combination of thiophene, indole, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, indole derivatives, and pyridazine precursors. Common synthetic routes may involve:
Step 1: Formation of the thiophene ring with appropriate substituents.
Step 2: Coupling of the thiophene derivative with an indole derivative under specific conditions such as palladium-catalyzed cross-coupling.
Step 3: Cyclization to form the pyridazine ring, often involving reagents like hydrazine or its derivatives.
Step 4: Final functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfone derivatives, while reduction of the carbonyl group might yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving thiophene, indole, and pyridazine moieties.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE: can be compared with other compounds featuring thiophene, indole, and pyridazine moieties.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid.
Indole derivatives: Compounds like indole-3-acetic acid.
Pyridazine derivatives: Compounds like pyridazine-3-carboxylic acid.
Uniqueness
The uniqueness of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE lies in its combination of these three distinct moieties, which can impart unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(1H-indol-4-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c22-16-5-4-15(20-21(16)11-7-9-26(24,25)10-11)17(23)19-14-3-1-2-13-12(14)6-8-18-13/h1-3,6,8,11,18H,4-5,7,9-10H2,(H,19,23) |
InChI Key |
GPOQLUJXHASKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one](/img/structure/B11126701.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate](/img/structure/B11126702.png)

![N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11126718.png)
![11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11126725.png)


![N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126731.png)
![N-(3-ethoxypropyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B11126732.png)
![2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide](/img/structure/B11126733.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11126745.png)
![5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11126750.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126767.png)
